molecular formula C8H3BrN2S B11872606 5-Bromobenzo[d]thiazole-2-carbonitrile CAS No. 1188023-69-9

5-Bromobenzo[d]thiazole-2-carbonitrile

Cat. No.: B11872606
CAS No.: 1188023-69-9
M. Wt: 239.09 g/mol
InChI Key: MRTYSLZPLUGXCG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[d]thiazole-2-carbonitrile typically involves the bromination of benzo[d]thiazole-2-carbonitrile. One common method includes the reaction of benzo[d]thiazole-2-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzo[d]thiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-carbonitrile: Lacks the bromine atom but shares the thiazole and nitrile functionalities.

    5-Chlorobenzo[d]thiazole-2-carbonitrile: Contains a chlorine atom instead of bromine.

    2-Aminobenzo[d]thiazole: Contains an amino group instead of a nitrile group

Uniqueness

5-Bromobenzo[d]thiazole-2-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

CAS No.

1188023-69-9

Molecular Formula

C8H3BrN2S

Molecular Weight

239.09 g/mol

IUPAC Name

5-bromo-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3BrN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H

InChI Key

MRTYSLZPLUGXCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C#N

Origin of Product

United States

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